Cas no 1783265-38-2 (1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid)

1-Ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with significant utility in organic synthesis and pharmaceutical applications. Its structure features a carboxylic acid group and a hydroxyl group, making it a versatile intermediate for constructing heterocyclic compounds. The ethyl substitution enhances its solubility in organic solvents, facilitating further chemical modifications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to act as a scaffold for pharmacophores. Its stability under standard conditions and compatibility with common synthetic protocols further underscore its practicality in research and industrial settings.
1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid structure
1783265-38-2 structure
Product Name:1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid
CAS No:1783265-38-2
MF:C6H8N2O3
MW:156.139321327209
CID:4613864
PubChem ID:83872844
Update Time:2025-05-26

1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid
    • Inchi: 1S/C6H8N2O3/c1-2-8-5(9)3-4(7-8)6(10)11/h3,7H,2H2,1H3,(H,10,11)
    • InChI Key: CRUUILCJGJTPML-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C(=O)O)NN1CC

Computed Properties

  • Exact Mass: 156.05349212g/mol
  • Monoisotopic Mass: 156.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 69.6Ų

1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid Pricemore >>

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Additional information on 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid

Recent Advances in the Study of 1-Ethyl-5-hydroxy-1H-pyrazole-3-carboxylic Acid (CAS: 1783265-38-2)

The compound 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid (CAS: 1783265-38-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazole core and carboxylic acid functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, making it a subject of intense investigation for drug discovery and development.

One of the key areas of research involves the optimization of synthetic routes for 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a multi-step reaction sequence starting from commercially available precursors. The authors highlighted the importance of reaction conditions, such as temperature and solvent choice, in achieving high purity and yield. This advancement is critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, recent findings have revealed that 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid exhibits notable inhibitory effects on specific enzymes involved in inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), with a selectivity profile that suggests potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The study utilized molecular docking and in vitro assays to elucidate the binding interactions and mechanism of action.

Furthermore, structural analogs of 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid have been explored for their anticancer properties. Research published in European Journal of Medicinal Chemistry (2023) identified several derivatives with significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The carboxylic acid moiety was found to play a crucial role in enhancing solubility and bioavailability, while the pyrazole ring contributed to target binding affinity. These findings underscore the compound's versatility as a scaffold for designing novel anticancer agents.

Another promising application of 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid is in the development of antimicrobial agents. A recent study in Antimicrobial Agents and Chemotherapy (2024) demonstrated its efficacy against multidrug-resistant bacterial strains, particularly those expressing beta-lactamase enzymes. The compound's ability to chelate metal ions essential for bacterial survival was proposed as a potential mechanism, opening new avenues for combating antibiotic resistance.

In conclusion, 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid (CAS: 1783265-38-2) represents a multifaceted compound with broad therapeutic potential. Recent advancements in its synthesis, structural optimization, and biological evaluation have positioned it as a valuable candidate for further drug development. Future research should focus on in vivo studies to validate its efficacy and safety, as well as explore additional modifications to enhance its pharmacological properties. The growing body of evidence supports its continued investigation as a promising lead compound in chemical biology and pharmaceutical research.

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